

Application Note: Characterization of 2-(methylsulfonyl)-10H-phenothiazine by NMR and Mass Spectrometry

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-10h-phenothiazine

Cat. No.: B131000

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Abstract

This application note provides a detailed protocol for the characterization of **2-(methylsulfonyl)-10H-phenothiazine**, a key intermediate in the synthesis of various phenothiazine derivatives with potential pharmaceutical applications. The structural elucidation and confirmation are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document outlines the experimental procedures, data interpretation, and presents the spectral data in a clear, tabulated format for easy reference.

Introduction

2-(methylsulfonyl)-10H-phenothiazine is an important building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Phenothiazine derivatives have a broad spectrum of biological activities, and precise structural characterization is paramount for structure-activity relationship (SAR) studies and regulatory submissions. This note details the use of ^1H NMR, ^{13}C NMR, and HRMS to unambiguously identify and characterize this compound.

Molecular Structure

Chemical Name: **2-(methylsulfonyl)-10H-phenothiazine** Molecular Formula: $C_{13}H_{11}NO_2S_2$

Molecular Weight: 277.36 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for **2-(methylsulfonyl)-10H-phenothiazine**.

Table 1: 1H NMR Data for **2-(methylsulfonyl)-10H-phenothiazine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.28	d	1H	Aromatic CH
7.16	s	1H	Aromatic CH
7.06	d	1H	Aromatic CH
7.01	t	1H	Aromatic CH
6.91	d	1H	Aromatic CH
6.84	t	1H	Aromatic CH
6.77	s	1H	Aromatic CH & NH
3.06	s	3H	-SO ₂ CH ₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ^{13}C NMR Data for **2-(methylsulfonyl)-10H-phenothiazine**

Chemical Shift (δ) ppm	Assignment
140.4	Aromatic C
139.1	Aromatic C
129.7	Aromatic C
128.9	Aromatic C
127.8	Aromatic C
127.4	Aromatic C
124.5	Aromatic C
123.0	Aromatic C
121.1	Aromatic C
116.3	Aromatic C
115.8	Aromatic C
114.2	Aromatic C
44.5	-SO ₂ CH ₃

Solvent: CDCl₃, Frequency: 125 MHz

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was used to determine the accurate mass of the molecule, confirming its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Parameter	Value
Ionization Mode	ESI
Calculated m/z [M+H] ⁺	278.0309
Measured m/z [M+H] ⁺	278.0310

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **2-(methylsulfonyl)-10H-phenothiazine** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the **2-(methylsulfonyl)-10H-phenothiazine** sample.
- Dissolve the sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
 - Set the temperature to 25 °C.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.

- Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or TMS (δ 0.00 ppm).
 - Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and confirm the elemental composition.

Materials:

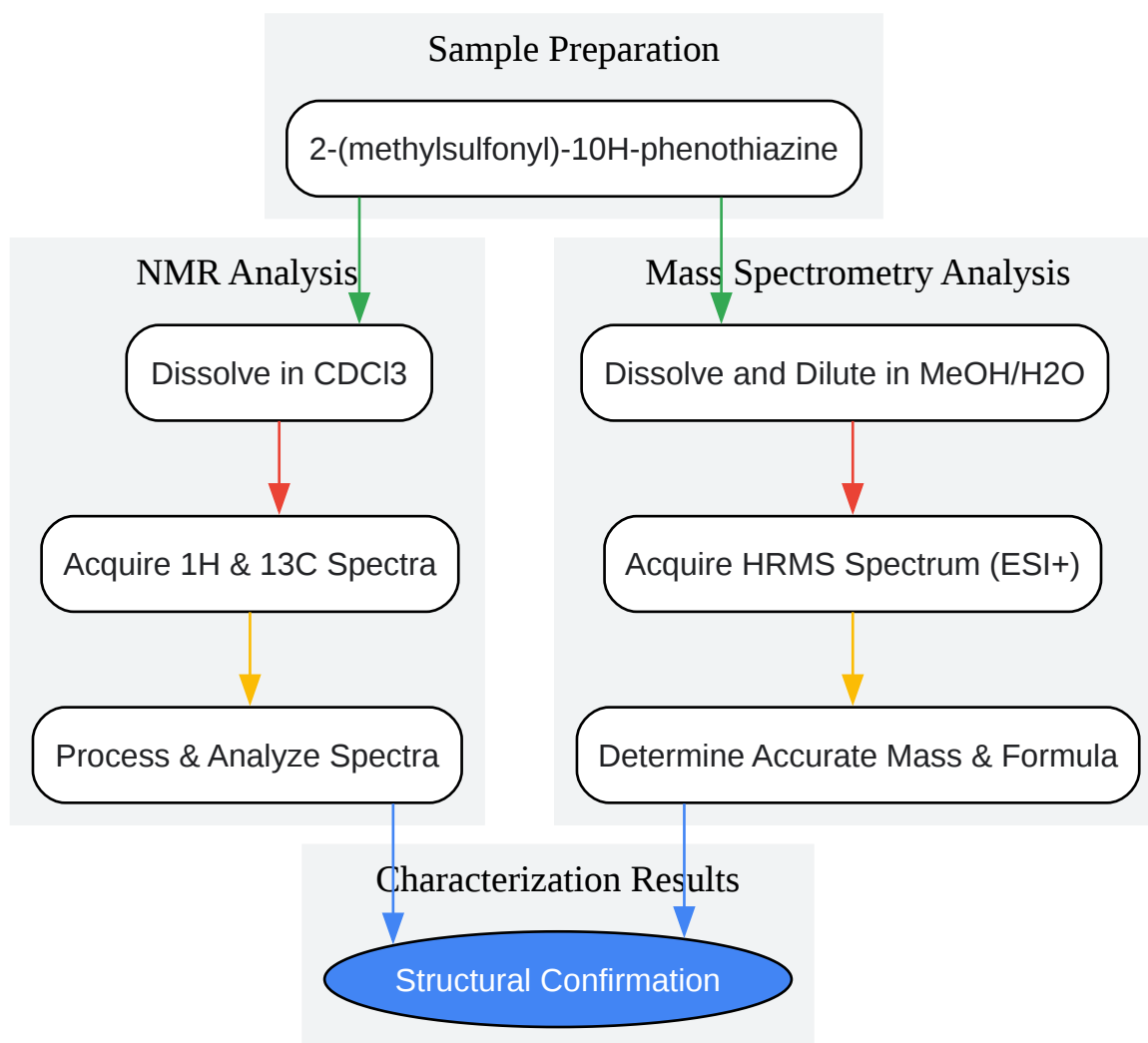
- **2-(methylsulfonyl)-10H-phenothiazine** sample
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

Procedure:

- Sample Preparation:

- Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 methanol:water containing 0.1% formic acid. The formic acid facilitates protonation for positive ion mode analysis.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
 - Set the ESI source to positive ion mode.
 - Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature for optimal signal intensity. A typical starting point for capillary voltage is 3.5-4.5 kV.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum in the m/z range of 100-500.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule $[M+H]^+$.
 - Determine the accurate mass of this ion.
 - Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical composition of $C_{13}H_{12}NO_2S_2^+$.

Visualization of Experimental Workflow



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